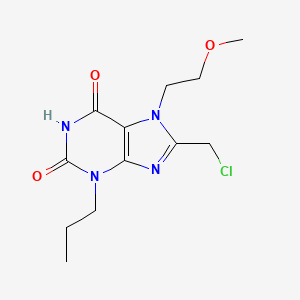
8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring, which is a two-ring structure composed of one six-membered ring fused to a five-membered ring. The various substituents (chloromethyl, methoxyethyl, and propyl groups) would be attached at the 8, 7, and 3 positions of the purine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various substituents. For example, the chloromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications
Investigation of Reaction Mechanisms
A study by Kremzer et al. (1981) investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, leading to the formation of several compounds, including 8-aminothiophyllines derivatives. This research provided insights into the synthesis pathways and structural characterization of purine derivatives, which are crucial for developing new pharmaceutical compounds and understanding their reaction mechanisms (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Tautomerism in Purine Derivatives
Sečkářová et al. (2004) conducted a study on the tautomerism of purine derivatives at low temperatures using NMR spectroscopy. This research is pivotal for understanding the structural dynamics of purine derivatives, which has implications in drug design, especially in targeting specific biological pathways (Sečkářová, Marek, Maliňáková, Kolehmainen, Hocková, Hocek, & Sklenar, 2004).
Analgesic Activity of Purine Derivatives
Research by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic and anti-inflammatory effects. This study contributes to the development of new analgesic agents, highlighting the therapeutic potential of purine derivatives in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Synthesis and Biological Activity of Purine Derivatives
Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives. The study provided valuable information on the antiviral and antihypertensive activities of these compounds, expanding the scope of purine derivatives in medicinal chemistry (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).
Intermolecular Interactions in Xanthine Derivatives
Shukla et al. (2020) performed a quantitative analysis of intermolecular interactions in xanthine derivatives, providing insights into the molecular design of new materials based on the anisotropic distribution of interaction energies. This research is fundamental for material science applications, especially in designing novel materials with specific properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(chloromethyl)-7-(2-methoxyethyl)-3-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3/c1-3-4-17-10-9(11(18)15-12(17)19)16(5-6-20-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJOQIEKFFYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)
![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)
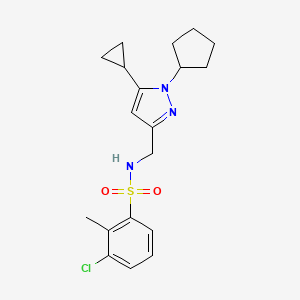
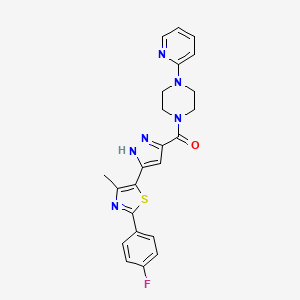

![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
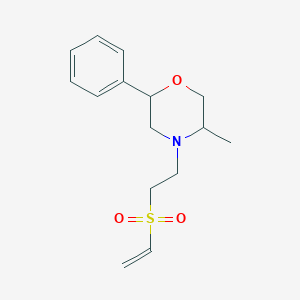
![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/no-structure.png)
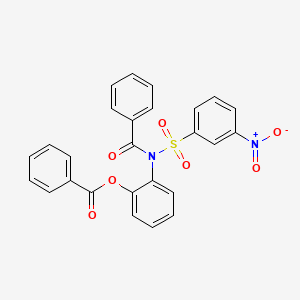

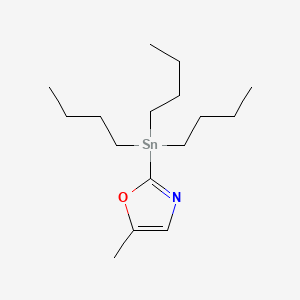
![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)
